What are the physical and chemical properties of Methyl 5-aminopentanoate hydrochloride?
What are the physical and chemical properties of Methyl 5-aminopentanoate hydrochloride?
An In-Depth Technical Guide to Methyl 5-aminopentanoate hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-aminopentanoate hydrochloride is a bifunctional organic molecule featuring both a primary amine and a methyl ester. This structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. The presence of a terminal amino group and an ester functionality on a flexible five-carbon chain allows for a diverse range of chemical transformations. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, facilitating its use in various reaction conditions. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 5-aminopentanoate hydrochloride, along with practical experimental protocols for its characterization.
Part 1: Physical Properties
The physical characteristics of Methyl 5-aminopentanoate hydrochloride are fundamental to its handling, storage, and application in experimental work. It is typically a white to off-white solid, a characteristic consistent with its nature as an amine salt.[1] There are some discrepancies in the reported values for its physical constants across different suppliers, which is common and can be attributed to variations in experimental conditions and sample purity.
| Property | Value | Source(s) |
| CAS Number | 29840-56-0 | [2][3] |
| Molecular Formula | C₆H₁₄ClNO₂ | [3][4] |
| Molecular Weight | 167.63 g/mol | [2][5][6] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 145.5-147°C | [1] |
| Boiling Point | 212.2°C at 760 mmHg | [3][5][7] |
| Solubility | Soluble in water, chloroform, and ether. Slightly soluble in DMSO, Ethanol, and Methanol. | [1][4] |
| Flash Point | 82.1°C - 142°C | [3][4][7] |
| Vapor Pressure | 0.146 mmHg at 25°C | [3][7] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1][8] |
Part 2: Chemical Properties and Reactivity
The chemical behavior of Methyl 5-aminopentanoate hydrochloride is dictated by the interplay between the nucleophilic amino group and the electrophilic ester carbonyl group.
Key Identifiers
-
InChI Key: FAKIZCQRTPAOSH-UHFFFAOYSA-N[10]
Reactivity Profile
The primary amine is a potent nucleophile and can participate in a wide array of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield higher-order amines.
The methyl ester group is susceptible to nucleophilic acyl substitution:
-
Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid, 5-aminopentanoic acid.
-
Aminolysis: Reaction with ammonia or other amines to form amides. This reaction is generally less efficient than acylation of the amine.[11]
-
Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst to form a different ester.
The hydrochloride salt form renders the amino group as an ammonium chloride, which is not nucleophilic. Therefore, for reactions involving the amine functionality, it is typically necessary to add a base to deprotonate the ammonium ion and liberate the free amine.
Illustrative Reaction: Amide Formation
A common application of this molecule is in peptide synthesis or the formation of amide linkages. The following diagram illustrates the reaction of Methyl 5-aminopentanoate (as the free base) with an acyl chloride.
Caption: General scheme for amide formation.
Part 3: Spectroscopic Properties (Predicted)
| Spectroscopy | Predicted Salient Features |
| ¹H NMR | - -OCH₃ (ester methyl): Singlet around 3.6-3.7 ppm. - -CH₂-COOCH₃ (methylene alpha to ester): Triplet around 2.3-2.4 ppm. - -CH₂-NH₃⁺ (methylene alpha to ammonium): Triplet around 2.9-3.1 ppm. - -CH₂-CH₂-CH₂- (other methylenes): Multiplets between 1.5-1.9 ppm. - -NH₃⁺ (ammonium): Broad singlet, chemical shift can vary depending on solvent and concentration. |
| ¹³C NMR | - C=O (ester carbonyl): ~173-174 ppm. - -OCH₃ (ester methyl): ~51-52 ppm. - -CH₂-NH₃⁺ (carbon alpha to ammonium): ~39-40 ppm. - -CH₂-COOCH₃ (carbon alpha to ester): ~33-34 ppm. - Other -CH₂- carbons: ~21-28 ppm. |
| IR Spectroscopy | - N-H stretch (ammonium): Broad band from 2500-3300 cm⁻¹. - C=O stretch (ester): Strong, sharp peak around 1730-1740 cm⁻¹. - C-O stretch (ester): Strong peak around 1170-1250 cm⁻¹. - C-H stretch (alkane): 2850-3000 cm⁻¹. |
| Mass Spectrometry | - (ESI+) : The protonated molecule of the free base [M+H]⁺ would be observed at m/z 132.10. |
Part 4: Experimental Protocols
Protocol 1: Melting Point Determination
This protocol describes the determination of the melting point range using a capillary melting point apparatus.
-
Sample Preparation:
-
Ensure the Methyl 5-aminopentanoate hydrochloride sample is completely dry and finely powdered.
-
Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the powder.
-
Compact the sample into the sealed end of the capillary tube by tapping the tube or dropping it through a long glass tube. The packed sample height should be 2-3 mm.[12]
-
-
Apparatus Setup:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
-
Measurement:
-
For an unknown or to establish an approximate range, heat the sample rapidly (10-20°C/min).[12]
-
For an accurate measurement, start with a new sample and heat rapidly to about 20°C below the approximate melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[13]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting point range.
-
-
Post-Measurement:
-
Allow the apparatus to cool before performing another measurement.
-
Always use a fresh sample and a new capillary tube for each determination to ensure accuracy.[13]
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point.
Protocol 2: ¹H NMR Spectrum Acquisition
This protocol outlines the general steps for preparing a sample of Methyl 5-aminopentanoate hydrochloride for ¹H NMR analysis.
-
Solvent Selection:
-
Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is a good choice for hydrochloride salts.
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of Methyl 5-aminopentanoate hydrochloride directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Cap the NMR tube securely and gently agitate or vortex until the sample is completely dissolved.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent magnetic field distortions.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For a simple ¹H spectrum, a single scan may be sufficient if the sample concentration is adequate.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale. If using D₂O, the residual HDO peak can be set to ~4.79 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
References
-
National Center for Biotechnology Information. (n.d.). Methyl 5-aminopentanoate hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
iChemical. (n.d.). Methyl 5-aminopentanoate hydrochloride, CAS No. 29840-56-0. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
iChemical. (n.d.). Methyl 5-aminopentanoate hydrochloride, CAS No. 29840-56-0. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-aminopentanoate. PubChem Compound Database. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 5-aminopentanoate hydrochloride (C6H13NO2). Retrieved from [Link]
Sources
- 1. Methyl 5-aminopentanoate hydrochloride | 29840-56-0 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 29840-56-0: methyl 5-aminopentanoate hydrochloride (1:… [cymitquimica.com]
- 4. Synthesis and reactivity of the monosaccharide esters of amino acids as models of teichoic acid fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 5-aminopentanoate hydrochloride, CAS No. 29840-56-0 - iChemical [ichemical.com]
- 6. Methyl 5-Aminopentanoate Hydrochloride | LGC Standards [lgcstandards.com]
- 7. spectrabase.com [spectrabase.com]
- 8. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 9. Methyl 5-aminopentanoate hydrochloride | C6H14ClNO2 | CID 13672034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 5-aminopentanoate HCl | 29840-56-0 [sigmaaldrich.com]
- 11. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. westlab.com [westlab.com]
